molecular formula C16H29BrN2Sn B1372454 5-Bromo-4-(tributylstannyl)pyrimidine CAS No. 1416437-21-2

5-Bromo-4-(tributylstannyl)pyrimidine

Cat. No.: B1372454
CAS No.: 1416437-21-2
M. Wt: 448 g/mol
InChI Key: VJYOUOICUXMAJI-UHFFFAOYSA-N
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Description

5-Bromo-4-(tributylstannyl)pyrimidine is an organotin compound with the molecular formula C16H29BrN2Sn and a molecular weight of 448.03 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position and a tributylstannyl group at the 4-position of the pyrimidine ring. It is commonly used in organic synthesis, particularly in the field of medicinal chemistry and material science.

Scientific Research Applications

5-Bromo-4-(tributylstannyl)pyrimidine has several scientific research applications:

Safety and Hazards

“5-Bromo-4-(tributylstannyl)pyrimidine” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and avoiding inhalation of dust or aerosols . It should be stored in a well-ventilated place and kept in a tightly closed container .

Preparation Methods

The synthesis of 5-Bromo-4-(tributylstannyl)pyrimidine typically involves the stannylation of 5-bromo-4-chloropyrimidine. The reaction is carried out using tributylstannane in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate adjustments to reaction conditions and purification processes.

Chemical Reactions Analysis

5-Bromo-4-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(tributylstannyl)pyrimidine is primarily related to its role as a synthetic intermediate. In cross-coupling reactions, the tributylstannyl group acts as a nucleophile, facilitating the formation of carbon-carbon bonds through the transfer of the stannyl group to the electrophile.

Comparison with Similar Compounds

5-Bromo-4-(tributylstannyl)pyrimidine can be compared with other similar compounds, such as:

  • 2-Methyl-5-(tributylstannyl)pyridine
  • 3-Methyl-5-(tributylstannyl)pyridine
  • 3-Fluoro-5-(tributylstannyl)pyridine
  • 2-Chloro-4-(tributylstannyl)pyrimidine
  • 5-Chloro-3-(tributylstannyl)pyridine

These compounds share the tributylstannyl group but differ in the substitution pattern on the pyrimidine or pyridine ring. The unique combination of the bromine atom and the tributylstannyl group in this compound provides distinct reactivity and synthetic utility .

Properties

IUPAC Name

(5-bromopyrimidin-4-yl)-tributylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN2.3C4H9.Sn/c5-4-1-6-3-7-2-4;3*1-3-4-2;/h1,3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYOUOICUXMAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29BrN2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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